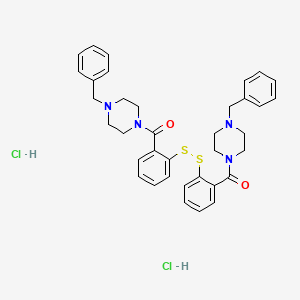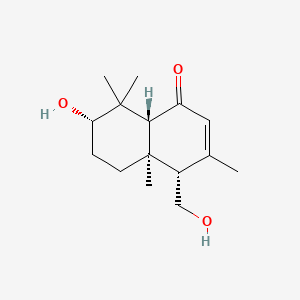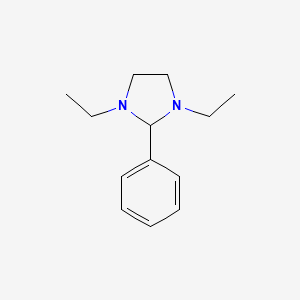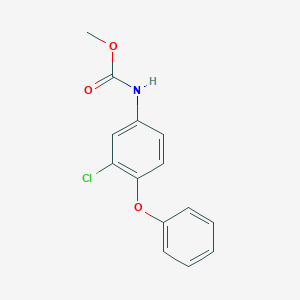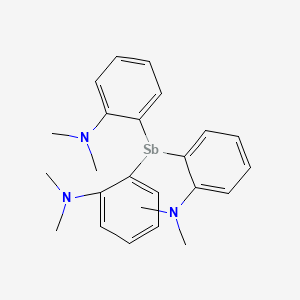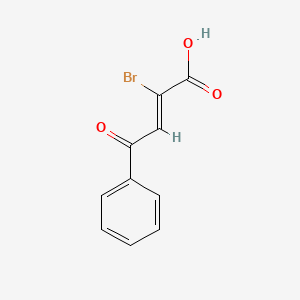
Bromoformonitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoformonitrile oxide is a chemical compound with the molecular formula CBrNO It is known for its unique structure, which includes a bromine atom, a nitrile group, and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoformonitrile oxide can be synthesized through various methods. One common approach involves the reaction of bromoform with a nitrile oxide precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Bromoformonitrile oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different compounds with varying properties.
Substitution: The bromine atom in this compound can be substituted with other atoms or groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted nitrile oxides.
Scientific Research Applications
Bromoformonitrile oxide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: The compound’s reactivity makes it a candidate for drug development and other medical applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which bromoformonitrile oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological systems and industrial processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bromoformonitrile oxide include other nitrile oxides and halogenated nitriles, such as:
- Chloronitrile oxide
- Fluoronitrile oxide
- Iodonitrile oxide
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it distinct from other nitrile oxides and halogenated nitriles, allowing for unique applications and research opportunities.
Properties
CAS No. |
74213-25-5 |
|---|---|
Molecular Formula |
CBrNO |
Molecular Weight |
121.92 g/mol |
IUPAC Name |
bromoformonitrile oxide |
InChI |
InChI=1S/CBrNO/c2-1-3-4 |
InChI Key |
OPEBOTYCWHBJJL-UHFFFAOYSA-N |
Canonical SMILES |
C(#[N+][O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
